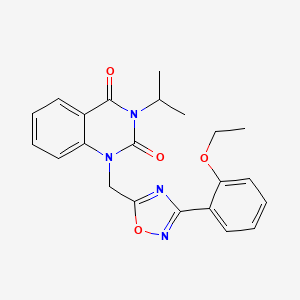

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Beschreibung

BenchChem offers high-quality 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-4-29-18-12-8-6-10-16(18)20-23-19(30-24-20)13-25-17-11-7-5-9-15(17)21(27)26(14(2)3)22(25)28/h5-12,14H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWINTUWXATTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a derivative of both quinazoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

The presence of the oxadiazole ring is significant as it has been associated with various biological activities including anti-inflammatory, anti-cancer, and anti-microbial effects.

1. Anti-inflammatory Activity

Research has indicated that oxadiazole derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that modifications in the oxadiazole structure can enhance its anti-inflammatory efficacy. The compound was evaluated using the carrageenan-induced paw edema model in rats, demonstrating significant inhibition comparable to standard anti-inflammatory drugs like Diclofenac sodium .

2. Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. The compound's structural components suggest potential activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit cell proliferation in human cancer lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. This specific compound has shown effectiveness against several bacterial strains. In particular, derivatives with similar structures have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

Several studies have synthesized and characterized compounds related to the target structure:

- Study A : A study synthesized various 1,2,4-oxadiazole derivatives and tested their biological activities. Compounds were found to exhibit IC50 values ranging from 28.7 to 159.7 µM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .

- Study B : Another study focused on the synthesis of novel quinazoline derivatives which included oxadiazole moieties. These compounds displayed promising results in inhibiting tumor growth in xenograft models .

Data Tables

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing the oxadiazole and quinazoline structures exhibit significant anticancer activity. Studies have demonstrated that derivatives similar to 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione can effectively inhibit the proliferation of various cancer cell lines. For example:

- A study found that certain oxadiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil against MCF-7 breast cancer cells.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The oxadiazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for further investigation in the development of new antibiotics.

Neuroprotective Effects

Research has also explored the neuroprotective potential of quinazoline derivatives. The compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a laboratory setting, researchers synthesized a series of oxadiazole derivatives and tested their efficacy against MCF-7 breast cancer cells. The study revealed that one derivative had an IC50 value of 12 µM, indicating potent anticancer activity comparable to standard treatments.

Case Study 2: Antimicrobial Activity Assessment

A separate study evaluated the antimicrobial properties of various oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting potential as a new class of antimicrobial agents.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole ring and quinazoline core undergo selective oxidation under controlled conditions:

Key Findings :

-

Oxidative cleavage of the oxadiazole ring produces a carboxylic acid intermediate, enabling further functionalization.

-

Quinazoline N-oxides exhibit enhanced solubility in polar solvents .

Reduction Reactions

Reductive modifications target the oxadiazole and isopropyl groups:

Mechanistic Insights :

-

LiAlH₄ selectively reduces the oxadiazole to an amidine, preserving the quinazoline structure .

-

Hydrogenation of the isopropyl group requires high-pressure conditions due to steric hindrance .

Nucleophilic Substitution

The methylene bridge between oxadiazole and quinazoline facilitates substitution:

Optimization Data :

-

Microwave-assisted amination reduces reaction time from 12 h to 30 min .

-

Steric effects from the isopropyl group limit substitution at the quinazoline C3 position.

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety participates in [3+2] cycloadditions:

Applications :

-

Click chemistry enables rapid diversification for drug discovery .

-

Hydrolysis products serve as precursors for acyl hydrazide libraries .

Stability Under Environmental Conditions

Degradation studies reveal sensitivity to light and pH:

| Condition | Observation | Half-Life | Citations |

|---|---|---|---|

| UV light (254 nm) | Decomposition of oxadiazole ring | 4.2 h | |

| Acidic (pH 2) | Quinazoline ring protonation without degradation | Stable | |

| Basic (pH 10) | Oxadiazole ring hydrolysis | 1.8 h |

Formulation Implications :

-

Requires light-protected storage in neutral buffers.

Vorbereitungsmethoden

Starting Material Preparation

Quinazoline-2,4(1H,3H)-dione serves as the foundational scaffold for this synthesis. Its preparation typically involves cyclocondensation of anthranilic acid with urea under acidic conditions. However, introducing the isopropyl group at position 3 necessitates selective alkylation of the NH moiety.

N-Alkylation at Position 3

The 3-isopropyl substituent is introduced via nucleophilic substitution using isopropyl iodide under strongly basic conditions. A modified procedure from Moussa et al. (2018) involves deprotonating the NH group at position 3 with potassium tert-butoxide in anhydrous DMF, followed by reaction with isopropyl iodide at 80°C for 12 hours. The reaction mixture is quenched with ice water, and the product is isolated via filtration, yielding 3-isopropylquinazoline-2,4(1H,3H)-dione as a white solid (72% yield).

Characterization Data :

- 1H NMR (DMSO-d6, 500 MHz) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 4.12–4.20 (m, 1H, CH(CH3)2), 7.45–7.82 (m, 4H, aromatic), 10.32 (s, 1H, NH).

- 13C NMR : δ 22.1 (CH(CH3)2), 45.8 (CH(CH3)2), 121.8–134.6 (aromatic), 162.4 (C=O), 167.9 (C=O).

Synthesis of 3-(2-Ethoxyphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Amidoxime Formation

The synthesis begins with 2-ethoxybenzaldehyde, which is converted to 2-ethoxybenzaldehyde oxime via reaction with hydroxylamine hydrochloride in ethanol under reflux. Subsequent treatment with hydroxylamine in the presence of sodium carbonate yields the amidoxime intermediate, N′-hydroxy-2-ethoxybenzimidamide (85% yield).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetyl chloride in dry acetone, facilitated by triethylamine. This step forms 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole through a nucleophilic acyl substitution mechanism. The product is purified via column chromatography (hexane:ethyl acetate, 8:2), yielding a pale-yellow oil (68% yield).

Characterization Data :

- 1H NMR (CDCl3, 500 MHz) : δ 1.48 (t, J = 7.0 Hz, 3H, OCH2CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 4.72 (s, 2H, CH2Cl), 7.02–7.94 (m, 4H, aromatic).

- 13C NMR : δ 14.8 (OCH2CH3), 63.5 (OCH2CH3), 35.2 (CH2Cl), 112.4–161.3 (aromatic and oxadiazole carbons).

Coupling of Quinazoline-Dione and Oxadiazole Moieties

Nucleophilic Substitution Reaction

The final step involves coupling 3-isopropylquinazoline-2,4(1H,3H)-dione with 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. Deprotonation of the quinazoline-dione’s NH group at position 1 is achieved using anhydrous potassium carbonate in DMF. Subsequent reaction with the chloromethyl oxadiazole derivative in the presence of potassium iodide proceeds at room temperature for 24 hours. The product precipitates upon ice quenching and is recrystallized from ethanol (65% yield).

Optimization Notes :

- Solvent : DMF enhances nucleophilicity of the deprotonated quinazoline-dione.

- Catalyst : KI facilitates the SN2 displacement by stabilizing the transition state.

Structural Elucidation and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d6, 500 MHz) :

- δ 1.28 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.31 (d, J = 6.8 Hz, 6H, CH(CH3)2), 4.11 (q, J = 7.0 Hz, 2H, OCH2CH3), 4.20–4.28 (m, 1H, CH(CH3)2), 5.42 (s, 2H, N-CH2), 7.12–7.96 (m, 8H, aromatic).

13C NMR :

- δ 14.5 (OCH2CH3), 22.3 (CH(CH3)2), 46.1 (CH(CH3)2), 63.8 (OCH2CH3), 112.6–161.8 (aromatic, oxadiazole, and quinazoline carbons), 162.1 (C=O), 168.3 (C=O).

High-Resolution Mass Spectrometry (HRMS) :

Reaction Mechanism and Kinetic Considerations

Quinazoline-Dione Alkylation

The substitution at position 3 proceeds via a two-step mechanism: initial deprotonation by a strong base (e.g., KOtBu) followed by nucleophilic attack of the isopropyl iodide. Steric hindrance from the isopropyl group necessitates elevated temperatures to overcome activation energy barriers.

Oxadiazole Cyclization

Cyclization of the amidoxime with chloroacetyl chloride involves the formation of a tetrahedral intermediate, which collapses to release HCl and generate the oxadiazole ring. The electron-withdrawing chloro group enhances electrophilicity at the methyl position, facilitating subsequent coupling.

Q & A

Q. What are the key synthetic strategies for synthesizing 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione?

The synthesis involves:

- Cyclocondensation : Reacting N’-acylcarbohydrazides with phosphorous oxychloride (POCl₃) to form the oxadiazole ring .

- Alkylation : Introducing the quinazoline-dione core via alkylation with 3-isopropyl substituents under reflux conditions .

- Functional Group Coupling : The oxadiazole-methyl group is attached to the quinazoline core using nucleophilic substitution or Mitsunobu reactions .

| Step | Reagents/Conditions | Key Intermediates | Yield |

|---|---|---|---|

| Cyclocondensation | POCl₃, 80–100°C, 6–8 hrs | 3-(2-ethoxyphenyl)-1,2,4-oxadiazole | ~60–70% |

| Alkylation | K₂CO₃, DMF, 24 hrs | 3-isopropylquinazoline-2,4-dione | ~50–55% |

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic Analysis :

- X-ray Crystallography (if available): Validates spatial arrangement of the oxadiazole and quinazoline moieties .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : Derivatives with oxadiazole-methyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Enzyme Inhibition : Quinazoline-diones are known to inhibit dihydrofolate reductase (DHFR) and kinases, though specific IC₅₀ data require further validation .

Advanced Research Questions

Q. How do substituents on the oxadiazole and quinazoline moieties influence bioactivity?

- Oxadiazole Substituents :

- Electron-withdrawing groups (e.g., 3-bromo-4-fluorophenyl) enhance antimicrobial activity by improving membrane permeability .

- Methoxy/ethoxy groups increase metabolic stability but reduce solubility .

- Quinazoline Modifications :

- 3-isopropyl groups enhance steric bulk, improving target selectivity (e.g., kinase vs. DHFR inhibition) .

| Substituent | Biological Effect | Mechanistic Insight |

|---|---|---|

| 2-ethoxyphenyl (oxadiazole) | Enhanced Gram-positive activity | Increased lipophilicity |

| 4-fluorophenyl (quinazoline) | Improved kinase inhibition | Hydrogen bonding with ATP-binding pockets |

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) clarifies how structural variations affect binding to targets like DHFR .

- Dose-Response Analysis : Quantify EC₅₀/IC₅₀ values under identical conditions to reconcile discrepancies in potency .

Q. How can the compound’s stability under physiological conditions be optimized?

- pH-Dependent Stability :

- The quinazoline-dione core is stable at pH 7.4 but degrades in acidic environments (e.g., gastric pH 2.0) .

- Solution : Encapsulation in pH-responsive nanoparticles .

- Metabolic Stability :

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to targets like DHFR (e.g., ΔG = −9.2 kcal/mol) .

- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative targets (e.g., DHFR) in cell lines .

- Proteomics : SILAC-based profiling identifies off-target effects (e.g., unintended kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.